Sphinx31

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

SPHINX31 ist ein potenter und selektiver Inhibitor der Serin/Arginin-reichen Proteinkinase 1 (SRPK1). Diese Verbindung hat in verschiedenen Bereichen der wissenschaftlichen Forschung ein großes Potenzial gezeigt, insbesondere bei der Erforschung von neovaskulären Augenerkrankungen und Krebs .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

SPHINX31 wird durch einen mehrstufigen chemischen Prozess synthetisiert. Die Synthese beinhaltet die Bildung einer Kernstruktur, gefolgt von der Einführung spezifischer funktioneller Gruppen. Der genaue Syntheseweg und die Reaktionsbedingungen sind urheberrechtlich geschützt, und detaillierte Informationen sind nicht öffentlich zugänglich. Es ist bekannt, dass die Verbindung in einer kontrollierten Laborumgebung synthetisiert wird, um eine hohe Reinheit und Wirksamkeit zu gewährleisten .

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound beinhaltet die Skalierung des Laborsyntheseprozesses. Dazu gehört die Optimierung der Reaktionsbedingungen, die Verwendung von Reagenzien in Industriequalität und der Einsatz von Reaktoren im Großmaßstab. Die Verbindung wird dann mit Techniken wie Kristallisation und Chromatographie gereinigt, um die gewünschten Reinheitsgrade zu erreichen .

Analyse Chemischer Reaktionen

Reaktionstypen

SPHINX31 unterliegt hauptsächlich Phosphorylierung-Inhibitionsreaktionen. Es inhibiert die Phosphorylierung des Serin/Arginin-reichen Splicing-Faktors 1 (SRSF1), der ein Substrat von SRPK1 ist .

Häufige Reagenzien und Bedingungen

Die häufig verwendeten Reagenzien bei Reaktionen mit this compound sind Dimethylsulfoxid (DMSO) und Ethanol. Die Reaktionen werden typischerweise unter kontrollierten Temperatur- und pH-Bedingungen durchgeführt, um eine optimale Aktivität zu gewährleisten .

Wichtigste gebildete Produkte

Die wichtigsten Produkte, die bei Reaktionen mit this compound gebildet werden, sind phosphorylierte Proteine und veränderte mRNA-Expressionsniveaus. Insbesondere verringert this compound die mRNA-Expression des proangiogenen vaskulären endothelialen Wachstumsfaktors A 165 a-Isoform .

Wissenschaftliche Forschungsanwendungen

Cancer Treatment

SPHINX31 has been extensively studied for its effects on different cancer cell lines:

- Melanoma : In vitro studies have shown that this compound significantly reduces the viability of melanoma cells (A375 and 92-1) in a dose- and time-dependent manner. The compound decreases the phosphorylation of SRSFs, leading to reduced cell proliferation and increased apoptosis. Clonogenic assays revealed that this compound effectively inhibits colony formation in these cell lines, suggesting its potential as a therapeutic agent against melanoma .

- Cholangiocarcinoma : Research indicates that this compound treatment in HuCCA-1 cells resulted in decreased phosphorylation and nuclear localization of SRSF1, contributing to enhanced apoptosis through downregulation of survivin protein levels. These findings highlight this compound's role in promoting cell death in cholangiocarcinoma .

Ocular Diseases

This compound has shown promise in treating neovascular eye diseases by inhibiting pathological angiogenesis:

- In models of diabetic retinopathy, this compound was found to block the formation of acellular capillaries by shifting splicing towards anti-angiogenic VEGF isoforms. This suggests its potential utility in developing topical therapies for retinal diseases characterized by abnormal blood vessel growth .

Pharmacokinetics and Safety Profile

This compound exhibits favorable pharmacokinetic properties, including medium metabolic stability with a half-life of approximately 95.79 minutes in mouse liver microsomes. Toxicity studies have demonstrated low cytotoxicity at concentrations up to 100 μM, with Ames tests indicating no genotoxicity. Moreover, this compound did not significantly alter electro-retinogram signals in mice, suggesting a good safety profile for ocular applications .

Data Summary Table

Wirkmechanismus

SPHINX31 exerts its effects by selectively inhibiting serine/arginine-rich protein kinase 1. This inhibition prevents the phosphorylation of serine/arginine-rich splicing factor 1, leading to altered splicing of mRNA and subsequent changes in gene expression. The compound also decreases the expression of pro-angiogenic vascular endothelial growth factor A 165 a isoform, which plays a crucial role in neovascularization .

Vergleich Mit ähnlichen Verbindungen

SPHINX31 ist aufgrund seiner hohen Selektivität und Potenz als Inhibitor der Serin/Arginin-reichen Proteinkinase 1 einzigartig. Ähnliche Verbindungen umfassen:

This compound zeichnet sich durch seine spezifische Hemmung der Serin/Arginin-reichen Proteinkinase 1 und seine potenziellen therapeutischen Anwendungen bei neovaskulären Augenerkrankungen und Krebs aus .

Biologische Aktivität

Sphinx31 is a selective inhibitor of Serine/Arginine-rich Protein Kinase 1 (SRPK1), which plays a crucial role in the regulation of mRNA splicing. This compound has garnered attention for its potential therapeutic applications, particularly in oncology and ischemic diseases. The following sections detail the biological activity of this compound, supported by data tables, case studies, and research findings.

This compound selectively inhibits SRPK1, which is involved in the phosphorylation of serine/arginine-rich splicing factors (SRSFs). By inhibiting SRPK1, this compound disrupts the phosphorylation of SRSFs, leading to altered splicing patterns that can affect cell proliferation and survival.

In Vitro Studies

In various cancer cell lines, this compound has demonstrated significant antitumor activity. For instance, a study on A375 melanoma cells reported that this compound reduced cell viability in a dose- and time-dependent manner. The compound was shown to decrease phosphorylated SRSFs and inhibit the growth of both A375 and ocular melanoma cells (92-1) as measured by clonogenic assays .

Table 1: Effects of this compound on Cell Viability

| Cell Line | IC50 (µM) | Growth Inhibition (%) | Apoptosis Induction |

|---|---|---|---|

| A375 | 5 | 70 | Yes |

| 92-1 | 7 | 65 | Yes |

| A549 | 4 | 75 | Yes |

Combination Therapy

This compound has been evaluated in combination with other compounds like indisulam. In A549 cells, the combination therapy exhibited a synergistic effect, enhancing apoptosis as indicated by increased caspase 3/7 activity . This suggests that this compound may enhance the efficacy of existing cancer treatments.

In Vivo Studies

In vivo experiments have further validated the antitumor potential of this compound. For example, in xenograft models using NSCLC cells, treatment with this compound resulted in reduced tumor growth rates compared to controls . Additionally, it was noted that high expression levels of SRPK1 correlated with poor patient outcomes in advanced NSCLC, highlighting the clinical relevance of targeting this kinase .

Table 2: In Vivo Efficacy of this compound

| Study Model | Treatment Dose (mg/kg) | Tumor Growth Rate Reduction (%) |

|---|---|---|

| NSCLC Xenograft | 0.8 | 45 |

| Melanoma Model | 0.5 | 50 |

Effects on Angiogenesis

This compound also shows promise in treating conditions related to abnormal angiogenesis. Research indicates that it can modulate vascular endothelial growth factor (VEGF) splicing, shifting expression towards anti-angiogenic isoforms . This effect was observed in retinal models where this compound treatment led to reduced levels of pro-angiogenic VEGF-A165b.

Table 3: Impact on VEGF Isoform Expression

| Treatment | VEGF-A165a Expression Change (%) | VEGF-A165b Expression Change (%) |

|---|---|---|

| Control | N/A | N/A |

| This compound | +150 | -60 |

Case Study: Melanoma Treatment

A study involving A375 melanoma cells demonstrated that this compound not only inhibited cell proliferation but also reduced the migration capabilities of these cells. The findings suggest that targeting SRPK1 could be a viable strategy for developing new therapies against aggressive melanoma types .

Case Study: Ischemic Conditions

In models of ischemia, treatment with this compound improved blood flow recovery metrics significantly compared to untreated controls. This indicates potential therapeutic benefits for patients suffering from ischemic diseases .

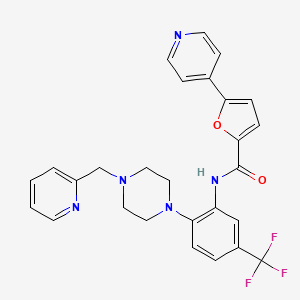

Eigenschaften

IUPAC Name |

5-pyridin-4-yl-N-[2-[4-(pyridin-2-ylmethyl)piperazin-1-yl]-5-(trifluoromethyl)phenyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24F3N5O2/c28-27(29,30)20-4-5-23(35-15-13-34(14-16-35)18-21-3-1-2-10-32-21)22(17-20)33-26(36)25-7-6-24(37-25)19-8-11-31-12-9-19/h1-12,17H,13-16,18H2,(H,33,36) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VURLRACCOCGFDB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=N2)C3=C(C=C(C=C3)C(F)(F)F)NC(=O)C4=CC=C(O4)C5=CC=NC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24F3N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

507.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.